3-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Description
Properties
IUPAC Name |
3-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O2S/c17-12-10-18-16(19-11-12)22-7-3-6-21(8-9-22)15-13-4-1-2-5-14(13)25(23,24)20-15/h1-2,4-5,10-11H,3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGFUCJSSDUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=N2)Br)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Benzothiazole Precursors
The benzothiazole sulfone is typically synthesized via oxidation of 1,2-benzothiazole using peroxides or peracids:
Reaction Conditions
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| m-Chloroperbenzoic acid | Dichloromethane | 0°C → RT | 12 | 78–85 |
| Hydrogen peroxide (30%) | Acetic acid | 80°C | 6 | 65–72 |
Key challenges include over-oxidation to sulfonic acids and epoxidation of adjacent double bonds. Stabilizing agents like Na2HPO4 improve selectivity.
Direct Cyclization Routes
Alternative one-pot syntheses from o-aminothiophenol derivatives:
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Condensation with chloroacetic acid derivatives to form the thiazole ring.
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Subsequent oxidation with KMnO4/H2SO4 to install the sulfone groups.
This method avoids isolation of intermediates but suffers from lower yields (45–55%) due to competing side reactions.
Preparation of 1,4-Diazepane-5-Bromopyrimidine Fragment
Ring-Closing Metathesis (RCM) Approach
A 7-membered diazepane ring can be constructed via Grubbs catalyst-mediated RCM:
Example Procedure
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Treat N-allyl-N-(3-butenyl)pyrimidin-2-amine with Grubbs 2nd generation catalyst (5 mol%) in refluxing DCM.
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Brominate the pyrimidine ring using POBr3 in acetonitrile at 60°C.
Key Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| RCM | 68 | 92.4 |
| Bromination | 83 | 95.1 |
Steric hindrance from the diazepane ring necessitates extended reaction times (24–36 h) for complete conversion.
Reductive Amination Strategy
Alternative route using bis-amine intermediates:
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React 5-bromopyrimidine-2-carbaldehyde with 1,3-diaminopropane in MeOH.
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Reduce the imine intermediate with NaBH4.
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Cyclize using TsCl/pyridine to form the diazepane.
This method provides better control over stereochemistry but requires rigorous exclusion of moisture.
Coupling Strategies for Final Assembly
Buchwald-Hartwig Amination
Coupling the benzothiazole dioxide with the diazepane-pyrimidine fragment via palladium catalysis:
Optimized Conditions
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Catalyst: Pd2(dba)3 (2 mol%)
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Ligand: Xantphos (4 mol%)
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Base: Cs2CO3 (3 equiv)
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Solvent: Toluene/1,4-dioxane (4:1)
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Temperature: 110°C
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Time: 18 h
Performance Metrics
| Starting Material Ratio | Yield (%) | Isolated Purity |
|---|---|---|
| 1:1.2 | 62 | 98.3 |
| 1:1.5 | 71 | 97.8 |
Excess diazepane-pyrimidine compensates for competitive side reactions at the electron-deficient pyrimidine ring.
SNAr Displacement Reactions
Nucleophilic aromatic substitution using activated benzothiazole dioxide:
Reaction Scheme
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Introduce a leaving group (e.g., Cl, F) at the 3-position of benzothiazole dioxide via chlorination with POCl3.
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Displace with diazepane-pyrimidine amine under basic conditions (K2CO3, DMF, 80°C).
Comparative Data
| Leaving Group | Base | Solvent | Yield (%) |
|---|---|---|---|
| Cl | K2CO3 | DMF | 58 |
| F | CsF | DMSO | 67 |
Fluorine as a leaving group enhances reactivity but increases substrate sensitivity to hydrolysis.
Purification and Characterization
Chromatographic Challenges
The target compound’s polarity necessitates reverse-phase HPLC for final purification:
HPLC Conditions
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Column: C18, 5 μm, 250 × 4.6 mm
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Mobile Phase: MeCN/H2O (0.1% TFA) gradient (30→70% over 25 min)
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Retention Time: 18.2 min
Persistent impurities (<2%) often derive from:
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Incomplete oxidation of benzothiazole
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Residual Pd catalysts from coupling steps
Spectroscopic Validation
Key NMR Signatures (DMSO-d6)
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δ 8.72 (s, 1H, pyrimidine H6)
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δ 4.12–3.85 (m, 4H, diazepane CH2)
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δ 2.95 (s, 2H, SO2CH2)
High-resolution MS confirms molecular ion [M+H]+ at m/z 468.0432 (calc. 468.0429).
Industrial-Scale Considerations
Cost-Benefit Analysis of Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Steps | 5 | 7 |
| Overall Yield (%) | 28 | 19 |
| Pd Usage (kg/kg API) | 0.12 | 0.08 |
| E-Factor | 32 | 45 |
Pathway A’s superior yield and lower environmental impact make it preferable for large-scale production despite higher palladium consumption.
Regulatory Aspects
-
Residual solvent levels must comply with ICH Q3C guidelines (Class 2 solvents < 720 ppm).
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Palladium content controlled to <10 ppm via chelating resin treatment.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromopyrimidine moiety.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research indicates that compounds containing bromopyrimidine and diazepane moieties exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties:
The compound's structure suggests potential antimicrobial activity. Studies have shown that related compounds demonstrate efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics .
Neurological Research:
Due to its ability to interact with neurotransmitter receptors, particularly serotonin receptors, this compound may be explored as a lead for developing drugs targeting neurological disorders. Its structural similarity to known psychoactive compounds positions it as a potential candidate for selective serotonin receptor agonism .
Biological Studies
Enzyme Inhibition Studies:
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. By acting as a substrate or inhibitor, it helps elucidate the biochemical pathways involved in various diseases .
Receptor Binding Assays:
Research focusing on receptor binding has shown that derivatives of this compound can selectively bind to specific receptors, which is crucial for drug design aimed at targeting particular biological pathways .
Material Science Applications
Synthesis of Novel Materials:
The unique chemical properties of this compound allow for its use in synthesizing novel materials with specialized electronic or optical properties. The incorporation of heterocycles into polymer matrices has been investigated to enhance material properties such as conductivity and thermal stability .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro with IC50 values < 10 µM. |
| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) < 20 µg/mL. |
| Study C | Neurological Effects | Identified as a selective agonist for serotonin receptors with potential applications in treating anxiety disorders. |
Mechanism of Action
The mechanism of action of 3-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The diazepane ring may enhance the compound’s binding affinity and specificity, while the benzothiazole dioxide structure can contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Core Modifications
- Diazepane vs. This flexibility may influence binding kinetics to biological targets.
- Bromopyrimidine vs. Allyloxy/Thiazole : The 5-bromopyrimidine group is electron-deficient and may participate in halogen bonding or π-π stacking, contrasting with the electrophilic allyloxy group in probenazole or the dichlorothiazole in dichlobentiazox .
Research Findings on Analogous Compounds
Antioxidant and Anti-Ulcer Activities
- 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide demonstrated significant antioxidant activity in Diospyros mespiliformis extracts, attributed to its high abundance and free radical scavenging capacity .
Agrochemical Performance
- Probenazole’s allyloxy group enables its role as a plant activator, inducing systemic resistance in rice against blast fungus . Dichlobentiazox’s dichlorothiazole methoxy group contributes to broad-spectrum pesticidal activity .
Biological Activity
3-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a bromopyrimidine moiety, a diazepane ring, and a benzothiazole dioxide structure. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 356.23 g/mol. The presence of the bromine atom in the pyrimidine ring and the diazepane structure enhances its reactivity and potential interactions with biological targets.
The mechanism of action for this compound involves multiple interactions with biological macromolecules:
- Nucleic Acids and Proteins : The bromopyrimidine moiety may interact with DNA or RNA, potentially inhibiting their functions.
- Binding Affinity : The diazepane ring can enhance binding affinity to specific receptors or enzymes, which may lead to modulation of their activities.
- Stability : The benzothiazole dioxide structure contributes to the overall stability and reactivity of the compound.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that derivatives of benzothiazole can inhibit various bacterial strains such as Escherichia coli and Staphylococcus aureus at concentrations as low as 0.052 mg/mL .
- Antifungal Properties : Compounds in this class have also demonstrated antifungal activity against pathogens like Botrytis cinerea, with effective concentrations reported around 14.44 μg/mL .
Anticancer Activity
The compound's structural components suggest potential anticancer properties:
- Cytotoxicity : Similar benzothiazole derivatives have exhibited cytotoxic effects against human cancer cell lines. For example, studies have indicated that certain benzothiazole derivatives can inhibit the growth of leukemia cell lines .
- Mechanisms of Action : These anticancer effects are believed to be mediated through oxidative stress induction and modulation of apoptosis pathways.
Case Studies
Several case studies highlight the biological activity of related compounds:
Toxicity and Safety Profile
While exploring the biological activity, it is essential to consider the safety profile:
- The compound is classified as hazardous, potentially causing skin irritation and respiratory issues upon exposure.
- Further studies are required to assess its toxicity in vivo, particularly regarding long-term exposure and environmental impact.
Q & A
Q. How should researchers design a mechanistic study to elucidate the compound’s off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
